molecular formula C15H13BrO3 B1292338 3-Bromo-3',5'-dimethoxybenzophenone CAS No. 951892-07-2

3-Bromo-3',5'-dimethoxybenzophenone

Cat. No.: B1292338
CAS No.: 951892-07-2
M. Wt: 321.16 g/mol
InChI Key: AKGVNYWTZQPUEZ-UHFFFAOYSA-N
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Description

Contextual Significance of Benzophenone (B1666685) Derivatives in Organic Chemistry

Benzophenone and its derivatives are fundamental building blocks in organic synthesis. The carbonyl group can undergo various reactions, including reduction to an alcohol, nucleophilic addition, and photochemical reactions. The phenyl rings can be functionalized through electrophilic aromatic substitution, allowing for the introduction of various substituents that modulate the molecule's electronic and steric properties. This adaptability makes benzophenone derivatives valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

The synthesis of substituted benzophenones is often achieved through Friedel-Crafts acylation, a classic and versatile method for forming carbon-carbon bonds between an aromatic ring and an acyl group. This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to activate the acylating agent.

Scope and Relevance of 3-Bromo-3',5'-dimethoxybenzophenone in Current Chemical Research

Within the vast family of benzophenone derivatives, this compound, with the IUPAC name (3-bromophenyl)(3,5-dimethoxyphenyl)methanone, presents a unique combination of functional groups that make it a compound of interest for further investigation. The presence of a bromine atom on one phenyl ring and two methoxy (B1213986) groups on the other introduces asymmetry and specific electronic effects. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the electron-donating methoxy groups influence the reactivity of the second phenyl ring.

While specific research dedicated exclusively to this compound is limited in publicly available literature, its structural motifs are found in compounds with significant biological and material science applications. The exploration of this particular isomer could, therefore, unveil novel properties and applications.

Overview of Research Domains Utilizing this compound

Given the functional groups present in this compound, its potential utility spans several research domains:

Medicinal Chemistry: Substituted benzophenones are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. sigmaaldrich.com The specific substitution pattern of this compound could lead to interactions with biological targets, making it a candidate for drug discovery programs.

Organic Synthesis: The compound can serve as a versatile intermediate. The bromine atom allows for the introduction of various other functional groups via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the synthesis of a diverse library of more complex molecules.

Materials Science: Benzophenone derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The photophysical properties of this compound, influenced by its substituents, could be of interest for such applications.

Chemical Properties and Synthesis of this compound

While detailed experimental data for this compound is not widely reported, its fundamental properties can be inferred from its structure.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (3-bromophenyl)(3,5-dimethoxyphenyl)methanone
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
CAS Number Not explicitly found in searches

The synthesis of this compound would likely proceed via a Friedel-Crafts acylation reaction. This would involve the reaction of 1,3-dimethoxybenzene (B93181) with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Table 2: Key Reagents for the Synthesis of this compound

ReagentRole
1,3-Dimethoxybenzene Aromatic substrate
3-Bromobenzoyl chloride Acylating agent
Aluminum chloride (AlCl₃) Lewis acid catalyst

The reaction would likely be carried out in an inert solvent, and the product would be isolated and purified using standard laboratory techniques such as extraction, chromatography, and recrystallization.

Research Findings and Applications

Specific research findings for this compound are not extensively documented in the surveyed literature. However, research on closely related isomers provides valuable insights into its potential areas of application.

For instance, studies on other brominated and methoxylated benzophenone derivatives have highlighted their potential as:

Anticancer agents: Certain substituted benzophenones have shown cytotoxic activity against various cancer cell lines. The presence and position of halogen and methoxy groups can significantly influence this activity.

Enzyme inhibitors: The benzophenone scaffold can be tailored to fit into the active sites of specific enzymes, leading to their inhibition.

Photophysical probes: The photochemical properties of benzophenones make them useful for studying biological processes through photo-affinity labeling.

Further research is needed to specifically evaluate the biological activities and material properties of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-4-3-5-12(16)6-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGVNYWTZQPUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 3 ,5 Dimethoxybenzophenone

Established Synthetic Pathways

The creation of 3-Bromo-3',5'-dimethoxybenzophenone typically relies on a combination of foundational organic reactions, including Friedel-Crafts acylation to form the benzophenone (B1666685) scaffold and subsequent electrophilic bromination to introduce the bromine atom at the desired position.

Friedel-Crafts Acylation Approaches to Benzophenone Scaffolds

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of benzophenones. nih.gov This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.net For the synthesis of a dimethoxy-substituted benzophenone, a common starting material is 1,3-dimethoxybenzene (B93181). The other reactant would be a benzoyl chloride derivative.

The general mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is crucial for the reaction's success. researchgate.netnih.gov While AlCl₃ is a powerful catalyst, its insolubility in some organic solvents can present challenges. nih.gov The reaction conditions, including solvent and temperature, are optimized to maximize the yield and purity of the resulting benzophenone. researchgate.netnih.gov

In a representative synthesis, 2-methoxybenzoyl chloride could be reacted with 1,2-dimethoxybenzene (B1683551) using a Lewis acid catalyst like AlCl₃ in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂). nih.gov The reaction mixture is typically stirred at a controlled temperature to facilitate the acylation process.

Electrophilic Bromination Strategies for Aromatic Functionalization

Once the 3',5'-dimethoxybenzophenone scaffold is in place, the next critical step is the introduction of a bromine atom at the 3-position of the unsubstituted phenyl ring. This is achieved through an electrophilic aromatic substitution reaction. libretexts.org

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of substituted benzophenones is a significant challenge. The existing substituents on the aromatic rings direct the incoming electrophile to specific positions. The methoxy (B1213986) groups on one ring are strongly activating and ortho-, para-directing. The benzoyl group on the other ring is deactivating and meta-directing. Therefore, the bromination is expected to occur on the unsubstituted ring at the meta position relative to the carbonyl group.

Various bromination methods have been developed to enhance regioselectivity. rsc.orgfao.org The choice of brominating agent and reaction conditions can significantly influence the position of bromination. gla.ac.uk For instance, the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is an effective method for the monobromination of deactivated aromatic compounds. acs.org

Role of Brominating Agents (e.g., N-Bromosuccinimide)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination. wikipedia.orgorganic-chemistry.org It is a convenient source of electrophilic bromine, especially when activated by an acid catalyst. youtube.comyoutube.com The reaction of NBS with an aromatic compound can proceed via an electrophilic substitution mechanism. wikipedia.org The use of NBS offers advantages over elemental bromine, as it can be easier to handle and can lead to higher selectivity. libretexts.orgnih.gov

In the context of synthesizing this compound, NBS would be the reagent of choice to introduce the bromine atom onto the desired phenyl ring. The reaction is typically carried out in a suitable solvent, and the conditions are controlled to favor the formation of the desired monobrominated product.

Multi-step Synthetic Sequences for Complex Benzophenone Derivatives

The synthesis of complex benzophenone derivatives often requires a multi-step approach, where the order of reactions is critical. nih.govyoutube.comyoutube.com For this compound, the synthesis would likely begin with the preparation of the necessary precursors, such as 3,5-dimethoxy-substituted compounds. nbinno.comscielo.br

A plausible multi-step synthesis could involve:

Synthesis of a dimethoxybenzene derivative: Starting from a commercially available precursor like 3,5-dihydroxybenzoic acid, a series of reactions including esterification and methylation can lead to 1-bromo-3,5-dimethoxybenzene. scielo.brchemicalbook.comguidechem.com

Friedel-Crafts Acylation: Reaction of the appropriate dimethoxybenzene derivative with a benzoyl halide in the presence of a Lewis acid to form the benzophenone core. nih.gov

Electrophilic Bromination: Introduction of the bromine atom at the 3-position of the unsubstituted phenyl ring using a regioselective bromination method, likely involving NBS. acs.orgscielo.br

Mechanistic Considerations in this compound Synthesis

The mechanism of Friedel-Crafts acylation involves the generation of an acylium ion (R-C≡O⁺) as the key electrophile. The Lewis acid catalyst abstracts a halide from the acyl halide, forming the highly reactive acylium ion. This electrophile then attacks the electron-rich dimethoxy-substituted benzene (B151609) ring. The resulting arenium ion is stabilized by resonance. A subsequent deprotonation step restores the aromaticity of the ring, yielding the dimethoxybenzophenone (B8647296). libretexts.org

The electrophilic bromination of the benzophenone intermediate follows a similar two-step mechanism. libretexts.org The brominating agent, activated by a catalyst if necessary, generates a bromine electrophile (Br⁺). This electrophile attacks the unsubstituted phenyl ring, which is deactivated by the carbonyl group, at the meta position. This forms a resonance-stabilized carbocation intermediate (arenium ion). Finally, a base removes a proton from the carbon bearing the bromine atom, leading to the formation of this compound and regeneration of the aromatic system. libretexts.org The regioselectivity is governed by the electronic effects of the carbonyl group, which directs the incoming electrophile to the meta position.

Interactive Data Table: Key Reactions and Reagents

Reaction StepStarting Material(s)Reagent(s)Product
Friedel-Crafts Acylation1,3-Dimethoxybenzene, Benzoyl chlorideAlCl₃ or FeCl₃3',5'-Dimethoxybenzophenone
Electrophilic Bromination3',5'-DimethoxybenzophenoneN-Bromosuccinimide (NBS), H₂SO₄This compound

Electrophilic Aromatic Substitution Mechanisms in Bromination Reactions

Electrophilic Aromatic Substitution (EAS) is the characteristic reaction of aromatic compounds, allowing for the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq In the context of synthesizing brominated aromatic compounds, this process is known as bromination. The reaction mechanism involves several key steps.

Initially, the electrophile must be generated. While aromatic rings are nucleophilic, they are less reactive than alkenes, meaning a catalyst is typically required to activate the bromine molecule (Br₂). libretexts.org A common Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the Br-Br bond, creating a highly electrophilic bromine species that can be represented as Br⁺. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds in two principal stages:

Attack by the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile, attacking the activated electrophile (Br⁺). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or a benzenonium ion. libretexts.orgmsu.edu This intermediate is stabilized by the delocalization of the positive charge across the ring. msu.edu

Restoration of Aromaticity : In the final step, a weak base (such as Br⁻ from the FeBr₄⁻ complex) abstracts a proton from the carbon atom bearing the new bromine substituent. This regenerates the stable aromatic π-system and yields the final substituted product. masterorganicchemistry.commsu.edu

The regioselectivity of the bromination is dictated by the substituents already present on the aromatic ring. For precursors to this compound, the directing effects of the methoxy (-OCH₃) and benzoyl (-COR) groups are critical. Methoxy groups are strongly activating and ortho-, para-directing, while the benzoyl group is deactivating and meta-directing. nih.gov The synthesis strategy must account for these effects to ensure the bromine is introduced at the desired position.

Reaction Mechanisms of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds and preparing aryl ketones, such as benzophenones. oregonstate.edusigmaaldrich.com The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.com

The mechanism can be detailed as follows:

Formation of the Acylium Ion : The Lewis acid catalyst reacts with the acyl chloride to form a complex. This complex then cleaves, generating a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.commasterorganicchemistry.com This acylium ion is the active electrophile in the reaction.

Electrophilic Attack : The aromatic ring, acting as a nucleophile, attacks the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex), similar to the one formed during bromination. sigmaaldrich.com

Deprotonation : The reaction is completed by the removal of a proton from the ring by the AlCl₄⁻ complex, which restores the aromaticity of the ring and forms the ketone product. masterorganicchemistry.com The ketone product forms a complex with the AlCl₃ catalyst, necessitating a workup step with water to liberate the final product.

In the synthesis of this compound, this reaction would typically involve reacting 3-bromobenzoyl chloride with 1,3-dimethoxybenzene. The two methoxy groups on 1,3-dimethoxybenzene are strongly activating and will direct the acylation to an ortho or para position, leading to the desired substitution pattern.

Purification and Isolation Techniques in this compound Synthesis

Following the chemical synthesis, a multi-step purification process is essential to isolate this compound from unreacted starting materials, by-products, and residual catalysts. The primary techniques employed are chromatography and recrystallization.

Chromatography is a powerful technique for separating components of a mixture. For benzophenone derivatives, both column chromatography and High-Performance Liquid Chromatography (HPLC) are frequently utilized.

Column Chromatography is a standard preparative method for purifying the target compound on a laboratory scale. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, which is a carefully selected solvent or mixture of solvents, is then passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases.

ParameterDescriptionTypical Application
Stationary Phase A solid adsorbent material.Silica gel is most common for benzophenone derivatives.
Mobile Phase A solvent system that elutes the sample.A gradient of hexane (B92381) and ethyl acetate (B1210297) (e.g., starting with 4:1 hexane:ethyl acetate) is often effective.
Monitoring Tracking the separation process.Thin-Layer Chromatography (TLC) is used to monitor the progress and identify fractions containing the desired product.

High-Performance Liquid Chromatography (HPLC) is primarily an analytical technique for assessing purity but can also be used for purification (preparative HPLC). sielc.com For benzophenone derivatives, reversed-phase HPLC is common, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comnih.gov

Recrystallization is a purification technique used to remove impurities from a solid compound, often employed after an initial chromatographic separation to achieve high purity. The principle relies on the differences in solubility between the desired compound and impurities in a specific solvent system.

The general procedure involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent or solvent mixture.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed, which promotes the formation of pure crystals of the target compound.

Isolating the purified crystals by filtration, washing them with a small amount of cold solvent, and drying them under vacuum. google.com

Optimizing the solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For benzophenone derivatives, a mixed solvent system, such as toluene/hexane, can be effective.

Solvent SystemRationaleProcedure
Toluene/Hexane Toluene is a good solvent for the compound, while hexane is a poor solvent (anti-solvent).The compound is dissolved in a minimal amount of hot toluene. Hexane is then added dropwise until the solution becomes slightly cloudy. Upon cooling, pure crystals form.
Isopropanol or Ethanol Single-solvent systems that are effective for many aromatic ketones.The crude product is dissolved in the hot alcohol and allowed to cool, often requiring chilling in an ice bath to maximize crystal recovery. google.com
Methanol (B129727)/Acetone A mixed solvent system used for polar compounds.The crude material is dissolved in a hot mixture of methanol and acetone, followed by slow cooling and filtration. google.com

Comparative Analysis of Different Preparation Methods for this compound and Related Structures

Several synthetic routes can be envisioned for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired yield, and control over regioselectivity. The most common approach is the Friedel-Crafts acylation, but the specific reactants chosen can significantly alter the outcome.

Below is a comparative analysis of two plausible synthetic strategies.

Method A: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene with 3-Bromobenzoyl Chloride

This is a direct and highly effective route. The powerful ortho-, para-directing effect of the two methoxy groups on 1,3-dimethoxybenzene strongly favors acylation at the 4-position, which is para to one methoxy group and ortho to the other, leading cleanly to the desired product architecture.

Method B: Friedel-Crafts Acylation of Bromobenzene (B47551) with 3,5-Dimethoxybenzoyl Chloride

This alternative route involves reversing the roles of the aromatic substrates. However, it presents significant challenges regarding regioselectivity. The bromine atom on bromobenzene is an ortho-, para-director, but it is also deactivating. nih.gov The Friedel-Crafts acylation would likely yield a mixture of isomers, with the major product being the 4-bromo isomer (para-substitution) and a smaller amount of the 2-bromo isomer (ortho-substitution). The desired 3-bromo isomer (meta-substitution) would not be formed in any significant quantity, making this route unsuitable for the specific target compound.

FeatureMethod AMethod B
Aromatic Substrate 1,3-DimethoxybenzeneBromobenzene
Acylating Agent 3-Bromobenzoyl Chloride3,5-Dimethoxybenzoyl Chloride
Key Directing Group Methoxy groups (Ortho, Para-directing, Activating)Bromo group (Ortho, Para-directing, Deactivating)
Expected Major Product This compound 4-Bromo-3',5'-dimethoxybenzophenone
Regioselectivity High. The activating and directing effects of the two -OCH₃ groups converge to favor the correct isomer.Low. A mixture of ortho and para isomers is expected. The target meta isomer is not favored.
Feasibility High. This is the most logical and efficient pathway.Low. Unsuitable for preparing the target 3-bromo isomer due to unfavorable directing group effects.

This comparative analysis demonstrates that the strategic selection of reactants based on the principles of electrophilic aromatic substitution is paramount for the successful and efficient synthesis of regiochemically pure this compound. Method A represents a superior and more controlled synthetic design.

Chemical Reactivity and Transformation of 3 Bromo 3 ,5 Dimethoxybenzophenone

Halogen-Directed Nucleophilic Substitution Reactions

The presence of a bromine atom on one of the phenyl rings is a key feature that directs the reactivity of 3-Bromo-3',5'-dimethoxybenzophenone, making it a substrate for various nucleophilic substitution and cross-coupling reactions.

Reactivity at the Bromo-Substituted Phenyl Moiety with Various Nucleophiles (e.g., Amines, Thiols)

The carbon-bromine bond in this compound is susceptible to cleavage and replacement by various nucleophiles. While direct nucleophilic aromatic substitution (SNA) on an unactivated aryl bromide is generally challenging, these reactions can be facilitated under specific conditions or through catalytic cycles.

Reactions with nitrogen-based nucleophiles, such as primary and secondary amines, can proceed to form the corresponding amino-substituted benzophenone (B1666685) derivatives. Similarly, sulfur-based nucleophiles like thiols can displace the bromide to yield thioethers. These transformations typically require conditions that promote the substitution, such as the use of a strong base and polar aprotic solvents, or are more efficiently achieved through palladium-catalyzed methods as discussed in the following section.

Palladium-Catalyzed Cross-Coupling Reactions Involving Brominated Benzophenones

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, including this compound. These reactions offer a versatile and efficient means to form new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction provides a general method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a strong base. wikipedia.orgacsgcipr.orglibretexts.org this compound can be coupled with a wide range of primary and secondary amines to yield the corresponding 3-amino-3',5'-dimethoxybenzophenone derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope. wikipedia.orgacsgcipr.orglibretexts.org

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. researchgate.netbeilstein-journals.orgarkat-usa.orgtcichemicals.comresearchgate.net This reaction is highly effective for forming biaryl structures. This compound can react with various arylboronic acids to produce 3-aryl-3',5'-dimethoxybenzophenone derivatives. The reaction conditions, including the palladium source, ligand, and base, can be tailored to optimize the yield and selectivity of the desired product. arkat-usa.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides
Reaction TypeAryl Bromide SubstrateCoupling PartnerCatalyst System (Catalyst/Ligand)BaseSolventProductYield
Buchwald-Hartwig AminationBromobenzene (B47551)Secondary AminePd(OAc)2 / XPhost-BuONaTolueneN-Aryl Amine>90%
Suzuki Couplingp-BromoacetophenonePhenylboronic acidPd(II)-phosphine complexCs2CO3Dioxane4-AcetylbiphenylGood to Excellent

Carbonyl Group Transformations of the Benzophenone Moiety

The ketone functionality in this compound is a central site for a variety of chemical transformations, including reduction and derivatization reactions.

Reduction Reactions of the Ketone Functionality

The carbonyl group of the benzophenone moiety can be readily reduced to a secondary alcohol (benzhydrol). Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemspider.com

Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. chemspider.com The reaction of this compound with NaBH₄ would be expected to yield (3-bromophenyl)(3',5'-dimethoxyphenyl)methanol. Careful control of reaction conditions is necessary to ensure selective reduction of the ketone without affecting other functional groups.

Table 2: Reduction of Benzophenone Derivatives
SubstrateReducing AgentSolventProductReported Yield
BenzophenoneSodium Borohydride (NaBH4)MethanolDiphenylmethanol (Benzhydrol)95%

Derivatization Reactions of the Carbonyl Group

The carbonyl group can undergo a variety of condensation and addition reactions to form a range of derivatives.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.com Reaction of this compound with a phosphorus ylide (a Wittig reagent) would produce the corresponding alkene. masterorganicchemistry.comlibretexts.org The structure of the resulting alkene depends on the specific ylide used in the reaction.

Formation of Hydrazones and Oximes: The carbonyl group readily reacts with hydrazine and its derivatives to form hydrazones. For instance, reaction with hydrazine hydrate would yield this compound hydrazone. Similarly, reaction with hydroxylamine produces the corresponding oxime, this compound oxime. These derivatives are often crystalline solids and can be useful for characterization or further synthetic transformations.

Reactivity of Methoxy (B1213986) Functionalities

The two methoxy groups on the second phenyl ring are generally stable under many reaction conditions. However, they can be cleaved to the corresponding hydroxyl groups under forcing conditions using strong Lewis acids or proton acids.

A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). researchgate.netorgsyn.orgcommonorganicchemistry.comnih.govnih.govguidechem.com Treatment of this compound with BBr₃ would lead to the cleavage of one or both methoxy groups to yield the corresponding phenolic compounds. The regioselectivity of the cleavage can sometimes be controlled by the reaction conditions and the stoichiometry of the reagent. researchgate.netorgsyn.orgcommonorganicchemistry.comnih.govnih.govguidechem.com

Table 3: Demethylation of Aryl Methyl Ethers
SubstrateReagentSolventProductReported Conditions
Aryl Methyl EtherBoron Tribromide (BBr3)Dichloromethane (B109758) (DCM)Phenol (B47542)0°C to room temperature

Oxidation Pathways of Methoxy Groups to Corresponding Aldehydes or Carboxylic Acids

The direct, single-step oxidation of the methoxy groups (-OCH₃) in this compound to their corresponding aldehyde (-CHO) or carboxylic acid (-COOH) functionalities is a chemically challenging transformation. Aryl methyl ethers are characterized by a strong carbon-oxygen bond, making the methoxy group generally resistant to direct oxidation under standard laboratory conditions. The primary oxidative pathway documented for aromatic methoxy groups is not a conversion to a carbonyl but rather an oxidative cleavage or demethylation to yield a phenolic hydroxyl group (-OH).

This O-demethylation process is the principal route for transforming aryl ethers. nih.govnih.govwikipedia.org The reaction typically proceeds via protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group. nih.gov A variety of reagents have been developed to achieve this transformation, ranging from strong acids like boron tribromide to nucleophilic reagents like thiolates or lithium iodide. organic-chemistry.orgacs.org For instance, acidic concentrated lithium bromide has been shown to efficiently demethylate various lignin-derived aromatic compounds under moderate conditions (e.g., 110 °C). nih.gov

Enzymatic systems, such as cytochrome P450 enzymes or fungal peroxygenases, are also known to catalyze the O-demethylation of methoxylated aromatic compounds. nih.govnih.gov These biocatalytic reactions are highly specific and often proceed under mild conditions. For example, the fungus Agrocybe aegerita produces an extracellular peroxygenase that can cleave alkyl aryl ethers to yield phenols and aldehydes. nih.gov

Once the methoxy group is cleaved to a phenol, the resulting aromatic ring is even more activated and susceptible to further oxidation. However, this subsequent reaction involves the phenol and the aromatic ring rather than the original methoxy group. Direct conversion of the methoxy group's methyl component into a formyl or carboxyl group would require the selective cleavage of C-H bonds, a process that is difficult to achieve without affecting other parts of the complex structure of this compound.

Electronic and Steric Influence of Substituents on Reactivity

The chemical behavior of this compound is profoundly influenced by the electronic and steric properties of its substituents: the two methoxy groups on one aromatic ring and the bromine atom on the other. These groups modulate the electron density of the aromatic rings and the reactivity of the central carbonyl group.

A methoxy group (-OCH₃) exerts a dual electronic influence on the aromatic ring to which it is attached. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance, where the oxygen's lone pairs of electrons delocalize into the aromatic π-system. youtube.com The resonance effect is dominant, making the methoxy group a powerful activating group for electrophilic aromatic substitution. organic-chemistry.orgwikipedia.orglibretexts.org This activation significantly increases the nucleophilicity of the aromatic ring, making it much more reactive towards electrophiles than benzene (B151609)—by a factor of approximately 10,000. organic-chemistry.orgsemanticscholar.org

The electron-donating resonance effect increases the electron density primarily at the ortho and para positions relative to the methoxy group. researchgate.net Consequently, the methoxy group is a strong ortho, para-director for electrophilic substitution reactions. In the case of the 3',5'-dimethoxy-substituted ring of the target molecule, the two methoxy groups work in concert to strongly activate the ring. They direct incoming electrophiles to the positions ortho and para to them (the 2', 4', and 6' positions), making this ring the preferred site for electrophilic attack compared to the bromo-substituted ring.

Table 1: Electronic Effects of the Methoxy Substituent
EffectDescriptionImpact on Aromatic Ring
Inductive EffectThe electronegative oxygen atom pulls electron density away from the ring through the sigma bond.Weakly deactivating (electron-withdrawing).
Resonance EffectA lone pair of electrons on the oxygen atom delocalizes into the π-system of the aromatic ring.Strongly activating (electron-donating).
Net Effect The resonance effect dominates the inductive effect. Strongly activating and ortho, para-directing.

Like the methoxy group, the bromine atom also exhibits competing electronic effects. Due to its high electronegativity, bromine is strongly electron-withdrawing through the inductive effect. organic-chemistry.org It can also donate electron density via resonance through its lone pairs. However, for halogens, the strong inductive effect outweighs the weaker resonance effect. organic-chemistry.org As a result, the bromine atom acts as a deactivating group, reducing the aromatic ring's reactivity toward electrophilic substitution compared to unsubstituted benzene.

Despite being a deactivator, the bromine atom is an ortho, para-director. organic-chemistry.org This directing influence stems from the ability of its lone pairs to stabilize the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions. This resonance stabilization lowers the activation energy for ortho and para substitution relative to meta substitution. organic-chemistry.org Therefore, in this compound, the bromine-substituted ring is less reactive to electrophiles than the dimethoxy-substituted ring. If forced to react, substitution would preferentially occur at the positions ortho and para to the bromine atom.

Photoinduced Reactivity and Photochemical Applications of Benzophenones

Benzophenone and its derivatives are among the most widely studied classes of organic photosensitizers. Their photochemical reactivity is initiated by the absorption of ultraviolet (UV) light, which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). This singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to a lower-energy, but longer-lived, triplet state (T₁).

The triplet state of benzophenone has the character of a diradical (specifically, an n,π* triplet state) and is the primary species responsible for its photochemical reactions. A hallmark reaction of triplet benzophenones is their ability to abstract a hydrogen atom from a suitable donor molecule (R-H), such as an alcohol or an alkane, to form a diphenylketyl radical. This reactivity has been harnessed for numerous applications, including as initiators for photopolymerization, in the synthesis of protein-drug conjugates, and for various synthetic transformations.

One important application of the photoinduced reactivity of benzophenones is their use as sensitizers for photodecarboxylation reactions. nih.gov In this process, the excited triplet state of the benzophenone derivative initiates the decarboxylation of a carboxylic acid, typically via an electron transfer mechanism.

Studies on derivatives such as 4,4'-dimethoxybenzophenone (DMBP) have provided detailed insights into this process. The DMBP-mediated photodecarboxylation of phthalimido carboxylic acids has been shown to be an effective method for generating alkyl radicals, which can then undergo subsequent reactions like cyclization or addition. The reaction is initiated by the excited triplet DMBP, which facilitates the cleavage of the carboxyl group (-COOH) from the substrate. This process has been successfully implemented in both traditional batch reactors and more efficient microflow systems, highlighting its utility in modern organic synthesis. The efficiency and selectivity of these reactions demonstrate the power of benzophenone derivatives to mediate complex transformations using light as a clean reagent.

Table 2: Examples of 4,4'-Dimethoxybenzophenone (DMBP) Mediated Photodecarboxylation
SubstrateReaction TypeConditionsKey FindingReference
Potassium phthaloyl-γ-aminobutyrateIntramolecular CyclizationDMBP, UVA light, acetonitrile (B52724)/waterFurnished a mixture of the desired cyclization product and a simple decarboxylation product. Microflow conditions provided superior results over batch reactions.
N-Phthaloylglycineα-DecarboxylationDMBP, UVA light, acetonitrileEfficient conversion to N-methylphthalimide, demonstrating a formal exchange of -COOH for -H.
N-Methylphthalimide + Potassium PhenylacetateIntermolecular AdditionDMBP, UVA light, acetonitrile/waterResulted in the selective formation of the E-isomer of the corresponding phenylmethyleneisoindolinone product.

Advanced Spectroscopic and Computational Characterization Methodologies for 3 Bromo 3 ,5 Dimethoxybenzophenone

Advanced Spectroscopic Techniques for Structural Elucidation

While fundamental spectroscopic techniques like FT-IR, UV-Vis, and basic 1D NMR provide initial structural insights, a deeper and more definitive elucidation of 3-Bromo-3',5'-dimethoxybenzophenone's architecture necessitates the application of more sophisticated methods. nih.govufl.edu These advanced techniques offer unambiguous assignment of signals and detailed information about stereochemistry and connectivity.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool in this regard. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the precise connectivity of atoms within the molecule.

COSY experiments would reveal the coupling between adjacent protons, helping to delineate the proton networks within the two aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC experiments provide information about longer-range couplings (typically 2-3 bonds), which is critical for identifying the connectivity between the carbonyl group and the two substituted phenyl rings, as well as the placement of the bromo and dimethoxy substituents.

Table 1: Representative 2D-NMR Correlations for this compound

Experiment Correlated Nuclei Information Gained
COSY ¹H – ¹HIdentifies neighboring protons on each aromatic ring.
HSQC ¹H – ¹³C (direct)Assigns carbon signals based on attached protons.
HMBC ¹H – ¹³C (long-range)Confirms connectivity of phenyl rings to the carbonyl carbon and the positions of the bromo and dimethoxy groups.

Computational Chemistry Approaches for Investigating this compound

Computational chemistry offers powerful in-silico tools to complement experimental data, providing deep insights into the molecule's properties and reactivity that can be difficult to obtain through experimentation alone. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of organic molecules. iaea.orgnih.gov For this compound, DFT calculations, often employing a basis set like B3LYP/6-31G(d), can be used to optimize the molecular geometry and calculate various electronic properties. nih.gov

Key parameters that can be determined include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and its electronic absorption properties. nih.gov The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. iosrjournals.org

Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectrum (UV-Vis), helping to assign the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. nih.govresearchgate.net

Table 2: Representative Data from Quantum Chemical Calculations on a Substituted Benzophenone (B1666685)

Parameter Method Typical Information
Optimized Geometry DFT/B3LYPBond lengths, bond angles, dihedral angles.
HOMO Energy DFT/B3LYP-6.5 eV
LUMO Energy DFT/B3LYP-1.8 eV
HOMO-LUMO Gap DFT/B3LYP4.7 eV
UV-Vis λmax TD-DFT~280 nm (π → π), ~340 nm (n → π)

Note: The values presented are representative for a substituted benzophenone and would need to be specifically calculated for this compound.

The conformation of this compound, particularly the twist angles of the two phenyl rings relative to the carbonyl group, significantly influences its properties. Molecular mechanics and molecular dynamics simulations can be used to explore the potential energy surface of the molecule and identify its stable conformers. csbsju.edunih.gov

These models can predict the most energetically favorable conformations by calculating the steric and torsional strains associated with different arrangements of the atoms. csbsju.edu Understanding the preferred conformation is essential for interpreting spectroscopic data and predicting how the molecule might interact with biological targets or other molecules. For instance, the degree of twist in the benzophenone core affects the extent of π-conjugation, which in turn influences its electronic and photophysical properties. nih.gov

Computational methods can be invaluable for elucidating the mechanisms of chemical reactions involving this compound. researchgate.netacs.org By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. This allows for the determination of activation energies and the prediction of the most likely reaction pathways. researchgate.net

For example, in photochemical reactions, where benzophenones are often used as photosensitizers, computational simulations can trace the steps of photoexcitation, intersystem crossing to the triplet state, and subsequent hydrogen abstraction or energy transfer processes. nih.govacs.orgmdpi.com These simulations can provide a dynamic picture of the reaction, revealing short-lived intermediates that may be difficult to detect experimentally. nih.gov

Applications of 3 Bromo 3 ,5 Dimethoxybenzophenone in Specialized Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The primary role of 3-Bromo-3',5'-dimethoxybenzophenone in the laboratory is as a synthetic intermediate. Its molecular architecture contains several key features that organic chemists can exploit to build more complex molecular frameworks. The bromine atom, in particular, is a versatile functional group that serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This reactivity is commonly harnessed in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. In these processes, the bromine atom can be substituted with a wide range of other chemical moieties, allowing for the precise and controlled assembly of intricate molecular structures.

While specific, multi-step syntheses starting directly from this compound are not extensively detailed in widely available literature, its structural analogs are well-documented as crucial building blocks. For instance, the closely related compound 1-Bromo-3,5-dimethoxybenzene is widely used as a precursor in the synthesis of pharmaceuticals and other bioactive molecules. nbinno.com The brominated methoxyphenyl motif is found in a number of natural alkaloids with demonstrated biological activities, including antibacterial, antifungal, and antitumor properties. scielo.br This highlights the importance of such brominated compounds as starting points for creating molecules with significant biological or material functions. The presence of the benzophenone (B1666685) core, combined with the reactive bromine and the electron-donating methoxy (B1213986) groups, positions this compound as a strategic starting material for accessing complex target molecules.

Integration into Materials Science Research

The unique electronic and structural properties of this compound make it a compound of interest in the field of materials science, where molecules are designed to perform specific functions based on their interaction with light, heat, or electrical stimuli.

As a synthetic intermediate, this compound serves as a precursor for the production of more specialized chemicals. These derivatives, which retain the core dimethoxybenzophenone (B8647296) structure, may be tailored for specific applications. The synthesis often involves the chemical modification of the bromine atom. For example, replacing the bromine via a coupling reaction can introduce new functionalities that tune the molecule's electronic or physical properties, leading to the creation of dyes, specialized polymers, or components for electronic devices.

The development of functional materials, particularly those that interact with light, is a significant area of modern chemistry. Benzophenone derivatives are well-known for their photochemical properties, and this compound is no exception. Its potential use in this area is best illustrated by the applications of its structural components.

A notable example is the use of the related precursor, 1-Bromo-3,5-dimethoxybenzene, in the synthesis of advanced photosensitizers. guidechem.com In a documented synthesis, this bromo-compound is first converted into an arylboronic ester. This intermediate is then used in subsequent steps to construct a large, complex molecule featuring a ruthenium metal center. guidechem.com The resulting ruthenium complex acts as a highly effective photosensitizer, a molecule that can absorb light and transfer the energy to another molecule, often generating reactive oxygen species. guidechem.com Such photosensitizers are critical components in photodynamic therapy (a cancer treatment), solar energy conversion, and photocatalysis. The 3',5'-dimethoxyphenyl portion of the molecule is crucial to the electronic properties of the final functional material. This established synthetic route demonstrates a clear pathway for how this compound could be integrated into the development of similar light-harvesting or photo-active systems.

Utilization in Agrochemical Development as a Synthetic Intermediate

In the field of agrochemical research, chemists are constantly searching for new molecular structures that can act as effective and selective herbicides, insecticides, or fungicides. The synthesis of these complex agrochemicals often relies on versatile building blocks that can be readily modified.

Aryl bromides and benzophenone derivatives are common structural motifs in a variety of biologically active compounds. The compound 1-Bromo-3,5-dimethoxybenzene is noted for its use as a building block in the synthesis of various organic compounds, including those used in the agrochemical sector. nbinno.com This suggests a plausible role for this compound as a more advanced intermediate in this field. By using its reactive bromine handle, chemists can introduce this fragment into larger molecules, exploring how the specific combination of the benzophenone core and the dimethoxy substitution pattern influences the biological activity of the final product. While direct examples are not prominent, its status as a modifiable chemical scaffold makes it a candidate for inclusion in synthetic programs aimed at discovering new agrochemical agents.

Derivatives and Analogues of 3 Bromo 3 ,5 Dimethoxybenzophenone in Academic Research

Structural Modifications and Their Impact on Reactivity Profiles

Structural modifications of the benzophenone (B1666685) core are a key strategy for developing new chemical entities with tailored properties. nih.gov While specific research on the direct modification of 3-Bromo-3',5'-dimethoxybenzophenone is limited in the provided results, extensive studies on the broader benzophenone class reveal significant trends. The reactivity of the benzophenone scaffold is heavily influenced by the nature and position of its substituents.

For instance, the carbonyl group of benzophenone is a critical site for chemical interactions. Its reactivity can be modulated by non-covalent modifications, such as hydrogen bonding. Studies have shown that selective excitation of benzophenone molecules coordinated with phenol (B47542) through hydrogen bonding can accelerate the rate of a hydrogen atom abstraction reaction by a factor of approximately 40. acs.org This highlights how the immediate chemical environment can drastically alter the photochemical reactivity of the core structure.

Exploration of Positional Isomers (e.g., 4-Bromo-3',5'-dimethoxybenzophenone) and Their Distinctive Research Utility

The specific arrangement of substituents on the benzophenone rings gives rise to positional isomers, each with a unique chemical identity and potential research utility. The substitution pattern is a decisive factor in the properties of these compounds. qucosa.de While this compound is a specific isomer, other positional isomers are also subjects of scientific interest.

For example, 3-Bromo-3',4'-dimethoxybenzophenone is another isomer documented in chemical databases, indicating its relevance in chemical research. epa.gov Although detailed studies on its specific utility are not extensively covered in the search results, its existence points to the systematic exploration of the benzophenone chemical space.

The change in the bromine atom's position from meta (position 3) to para (position 4), as in the hypothetical 4-Bromo-3',5'-dimethoxybenzophenone , would significantly alter the electronic effects on the phenyl ring, influencing its reactivity in reactions like nucleophilic aromatic substitution. While direct research on this specific isomer is not detailed, the synthesis and properties of related compounds like 4-Bromo-3,5-dimethoxybenzoic acid and 4-Bromo-3,5-dimethoxybenzaldehyde are known. sigmaaldrich.comsigmaaldrich.com These related structures serve as valuable precursors and reference compounds in the synthesis of more complex molecules and for studying the influence of the bromo-dimethoxy substitution pattern. chemdad.com

The table below outlines some positional isomers and closely related analogues of the title compound.

Compound NameCAS NumberMolecular FormulaKey Structural Difference from Title Compound
This compound Not available in resultsC15H13BrO3Reference Compound
3-Bromo-3',4'-dimethoxybenzophenone 681469-97-6C15H13BrO3Methoxy (B1213986) group at 4' position instead of 5'
4-Bromo-3,5-dimethoxybenzoic acid 56518-42-4C9H9BrO4Carboxylic acid group instead of a benzoyl group
4-Bromo-3,5-dimethoxybenzaldehyde 31558-40-4C9H9BrO3Aldehyde group instead of a benzoyl group
3-Bromobenzophenone 1016-77-9C13H9BrOLacks the two methoxy groups
4,4'-Dimethoxybenzophenone 90-96-0C15H14O3Lacks bromine; has a second methoxy group at the 4-position

This table is generated based on information from search results epa.govsigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.comnih.gov.

Synthesis and Investigation of Related Benzophenone Scaffolds

The synthesis of benzophenone derivatives is a well-established area of organic chemistry, often employing classical reactions like the Friedel-Crafts acylation. nih.gov For instance, desired benzophenones can be synthesized by reacting a substituted benzene (B151609), such as 1,3,5-trimethoxybenzene, with a substituted benzoyl chloride. nih.gov Other methods include the cross-coupling of aldehydes with aryl halides followed by oxidation of the resulting alcohol to the ketone. nih.gov

Recent academic research has focused on synthesizing novel benzophenone scaffolds and investigating their bioactivity. rsc.org In one study, a series of four benzophenones, along with related dihydrocoumarins and coumarins, were synthesized in 1-3 step reactions. rsc.org The investigation of these compounds revealed potent in vitro antitumor activity against various human cancer cell lines, including promyelocytic leukemia (HL-60) and lung carcinoma (A-549). rsc.org One particular benzophenone derivative exhibited IC50 values as low as 0.26 μM against the SMMC-7721 hepatocarcinoma cell line. rsc.org

The versatility of the benzophenone scaffold allows for its incorporation into a wide range of molecular architectures. rsc.org Investigations have extended to derivatives designed as inhibitors for enzymes crucial in disease pathways, such as HIV reverse transcriptase. nih.gov By substituting the B-ring with bulky naphthyl groups, researchers have synthesized benzophenone derivatives with moderate to good activity against wild-type HIV-1. nih.gov These synthetic efforts are crucial for generating chemical diversity and discovering new lead compounds for therapeutic development. nih.gov

Structure-Reactivity Relationships in Related Benzophenone-Based Compounds

Understanding the relationship between a molecule's structure and its reactivity or activity (Structure-Activity Relationship, SAR) is a cornerstone of medicinal chemistry. nih.gov For the benzophenone class, extensive SAR studies have revealed clear patterns that guide the design of new compounds. nih.gov

The substitution pattern on the aryl rings is a primary determinant of biological activity. qucosa.de In the development of benzophenone-based antibacterial agents, studies revealed that the benzophenone core itself was indispensable for activity. nih.gov Furthermore, the presence of a cationic group was found to be essential, while the specific positioning of other substituents could modulate the potency. nih.gov

In the context of antiviral research, extensive investigation into benzophenone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) has yielded potent compounds active against drug-resistant HIV strains. nih.gov SAR studies in this area have shown that specific substitutions can overcome common resistance mutations. nih.gov Similarly, research on benzophenone analogues as anti-inflammatory agents targeting p38α MAP kinase found that regioselective amination and further coupling reactions could produce highly potent inhibitors. nih.gov

The influence of substituents also extends to the compound's environmental fate. For benzophenone-type UV filters, the presence and position of hydroxyl groups are the ruling structural elements that influence both microbial biodegradation and potential endocrine activity. qucosa.de This demonstrates that structure-reactivity relationships are critical not only for designing effective molecules but also for predicting their environmental impact.

The following table summarizes key structure-reactivity findings for various benzophenone derivatives.

Benzophenone Derivative ClassKey Structural FeaturesImpact on Reactivity / ActivityReference
Antibacterial Tetraamides Benzophenone core + Cationic groupEssential for antibacterial activity; causes membrane depolarization. nih.gov
Anti-HIV NNRTIs Bulky naphthyl ring substitutionsPotent inhibition of wild-type and mutant HIV-1 reverse transcriptase. nih.gov
Anti-inflammatory Kinase Inhibitors Regioselective amination and Sonogashira couplingPotent inhibition of p38α MAP kinase. nih.gov
UV Filters Hydroxyl group substituentsInfluences rates of biodegradation and potential for endocrine activity. qucosa.de

This table is generated based on information from search results nih.govnih.govqucosa.de.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-3',5'-dimethoxybenzophenone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzophenone precursor. For example, bromination of 3',5'-dimethoxybenzophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like Fe or AlCl₃ can introduce the bromine atom selectively at the 3-position . Optimizing reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-bromine) is critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%). Comparative studies on halogenation efficiency suggest NBS provides better regioselectivity than Br₂ in poly-substituted aromatic systems .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR will show distinct singlet peaks for the two methoxy groups (δ ~3.8 ppm) and aromatic protons split by bromine’s deshielding effect (e.g., para-coupled protons at δ ~7.5–8.0 ppm). ¹³C NMR will confirm the carbonyl carbon (δ ~195 ppm) and bromine-adjacent carbons (δ ~125–130 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should display the molecular ion peak at m/z 323.0 (C₁₅H₁₃BrO₃⁺) with isotopic splitting patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Strong carbonyl stretch (~1660 cm⁻¹) and C-Br vibration (~550 cm⁻¹) are key identifiers .

Q. How does the bromine substituent influence the electronic properties and reactivity of this compound compared to non-halogenated analogs?

  • Methodological Answer : Bromine’s electronegativity increases the electron-withdrawing effect on the aromatic ring, lowering the HOMO energy and enhancing susceptibility to nucleophilic substitution (e.g., Suzuki coupling). Compared to non-halogenated analogs, the bromine atom stabilizes radical intermediates in photochemical reactions, as seen in 4,4′-dimethoxybenzophenone-mediated decarboxylations . Substituent effects can be quantified via Hammett σ constants (σₚ = +0.23 for Br), predicting accelerated SNAr reactions but reduced electron-donating capacity relative to methoxy groups .

Advanced Research Questions

Q. What mechanistic insights exist for photochemical reactions mediated by this compound, particularly in enantioselective catalysis or energy transfer processes?

  • Methodological Answer : Brominated benzophenones act as triplet photosensitizers, enabling energy transfer to substrates. For enantioselective reactions, chiral catalysts (e.g., Ir(III) complexes) can synergize with this compound to induce asymmetry, as demonstrated in radical-based biaryl syntheses . Time-resolved spectroscopy (e.g., transient absorption) can map energy transfer kinetics, while DFT calculations reveal how bromine alters spin-orbit coupling efficiency compared to non-halogenated analogs .

Q. How do solvent-free conditions and light wavelength selection affect the efficiency of this compound as a photocatalyst in decarboxylation reactions?

  • Methodological Answer : Solvent-free systems enhance photon absorption by reducing light scattering, as shown in 4,4′-dimethoxybenzophenone-mediated oxidations (yields ~78% under neat conditions) . UVA light (λ = 350 ± 25 nm) maximizes overlap with the compound’s absorption band (λmax ~320 nm), while UVB is less effective due to poor penetration . Reaction scalability can be tested in microfluidic setups with immobilized photocatalysts to optimize residence time and irradiation uniformity .

Q. What strategies can resolve contradictions in reported biological activities of halogenated benzophenones, particularly regarding enzyme inhibition potency across different studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using uniform protocols (e.g., fixed enzyme concentrations, pH 7.4 buffers) to isolate substituent effects. For example, this compound’s IC₅₀ against cytochrome P450 isoforms may vary due to assay temperature or co-solvents .
  • Comparative QSAR Analysis : Quantify structure-activity relationships by comparing brominated, chlorinated, and methoxy derivatives. A meta-analysis of inhibition data (e.g., logP vs. IC₅₀) can identify outliers and refine predictive models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.